N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-2-28-19-13-7-16(8-14-19)15-22(27)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGFZIOWDLJJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution on Phenyl Ring: The benzimidazole derivative is then subjected to electrophilic aromatic substitution to introduce the phenyl group at the 4-position.
Acetamide Formation: The substituted benzimidazole is reacted with an appropriate acylating agent to form the acetamide linkage.
Introduction of Ethylthio Group: Finally, the ethylthio group is introduced via nucleophilic substitution using an ethylthiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The ethylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide linkage provides stability and may participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide can be contextualized by comparing it to related benzimidazole-acetamide derivatives. Key structural variations include substituents on the phenyl ring, linker modifications, and heterocyclic appendages. Below is a detailed analysis:
Substituent Effects on the Phenyl Ring
Ethylthio (-S-C₂H₅) vs. Methoxy (-OCH₃):
Replacement of the ethylthio group with methoxy (e.g., in N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide) reduces lipophilicity but may improve solubility. Methoxy-substituted derivatives exhibit moderate antiviral activity against BVDV, as seen in compounds like 1c and 1d . In contrast, the ethylthio group in the target compound may enhance hydrophobic interactions with enzyme active sites, as observed in quorum-sensing inhibitors like 6p (64–65% inhibition) .Fluoro (-F) and Bromo (-Br) Substituents:
Fluorinated analogs (e.g., 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide) show strong antimicrobial activity against E. coli (MTCC-723), attributed to electron-withdrawing effects that stabilize drug-target interactions . Brominated derivatives (e.g., compound 9c in ) demonstrate improved binding affinity in molecular docking studies, likely due to halogen bonding .
Heterocyclic Modifications
Thiazole and Triazole Appendages:
Compounds incorporating thiazole (e.g., 9a–9e in ) or triazole rings exhibit enhanced antimicrobial and anticancer profiles. For instance, 9c (4-bromophenyl-thiazole derivative) shows superior docking scores compared to the target compound, suggesting that bulkier substituents may optimize steric complementarity with biological targets .Benzothiazole Hybrids:
Hybrids like N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide (compound 10 in ) display potent antitumor activity against breast cancer cell lines, highlighting the synergistic effect of dual heterocyclic systems .
Mechanistic Insights
- Quorum-Sensing Inhibition: The ethylthio group in the target compound may mimic natural acyl-homoserine lactone (AHL) signals, competitively inhibiting LasR receptors in P. aeruginosa, akin to compound 6p .
- Anticancer Activity: Benzimidazole-acetamide derivatives induce apoptosis via Bcl-2 inhibition, as demonstrated by alkylsulfonyl analogs (e.g., compound 36 in ), which show IC₅₀ values of 0.8 µM against MDA-MB-231 cells .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H22N2OS
- Molecular Weight : 378.49 g/mol
- CAS Number : Not specified in the sources.
The compound features a benzimidazole moiety, which is known for its biological significance, particularly in the development of anticancer agents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines.
Case Studies
- Cytotoxicity Assessment :
- Mechanism of Action :
Antimicrobial and Antioxidant Activities
In addition to anticancer properties, compounds related to this compound have demonstrated antimicrobial and antioxidant activities.
Research Findings
- A series of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-substituted acrylamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed significant inhibition against various bacterial strains .
Table of Biological Activities
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Telomerase Inhibition : Compounds in this class have been shown to inhibit telomerase, an enzyme that maintains telomere length and is often upregulated in cancer cells.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The derivatives have also been evaluated for their inhibitory effects on specific enzymes involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
